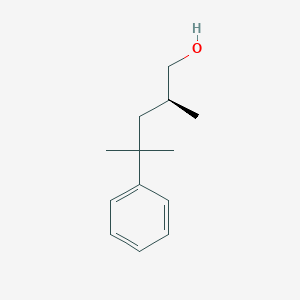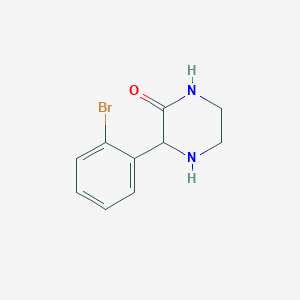
3-(2-Bromophenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Bromophenyl)piperazin-2-one” is an organic compound with the CAS Number: 1246548-54-8 . It has a molecular weight of 255.11 . It is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-(2-Bromophenyl)piperazin-2-one”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “3-(2-Bromophenyl)piperazin-2-one” is 1S/C10H11BrN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2-Bromophenyl)piperazin-2-one” is a powder with a molecular weight of 255.11 . It is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Chemical Properties
- Novel compounds, including those related to "3-(2-Bromophenyl)piperazin-2-one", have been synthesized with potential application in medicinal chemistry. For instance, compounds with structural modifications have been developed, showing significant potential in various biological activities (Wujec & Typek, 2023). Another study explored the synthesis of "3-trifluoromethylated piperazin-2-ones", highlighting the unique influence of the trifluoromethyl group on reaction paths (Rulev et al., 2013).
Pharmacological Evaluation
- Research has also been conducted on the design, synthesis, and pharmacological evaluation of derivatives related to "3-(2-Bromophenyl)piperazin-2-one". These studies include evaluating antidepressant and antianxiety activities, showing that specific compounds can influence behavioral outcomes in animal models (Kumar et al., 2017).
Anticonvulsant and Antimicrobial Activities
- New N-Mannich bases derived from "3-(2-Bromophenyl)piperazin-2-one" have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds have shown promise in preliminary screenings, suggesting potential therapeutic applications (Obniska et al., 2012). Another study focused on the synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives for evaluating their anticonvulsant activity, further demonstrating the chemical versatility of related compounds (Aytemir et al., 2004).
Antiviral and Antimicrobial Activities
- Studies have also focused on the development of new derivatives with antiviral and antimicrobial activities. For instance, urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized, showing promising results against Tobacco mosaic virus (TMV) and various microbial strains (Reddy et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(2-bromophenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQXZTVVAQKOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

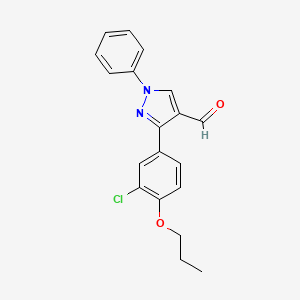
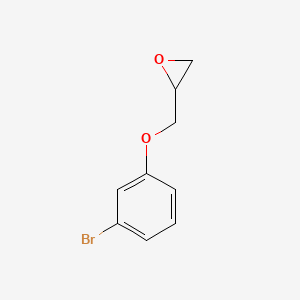
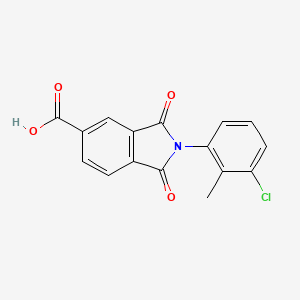
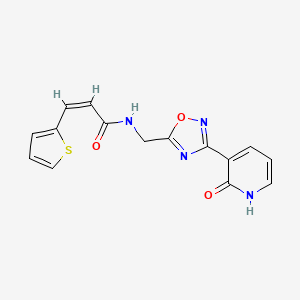
![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)
![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2632161.png)
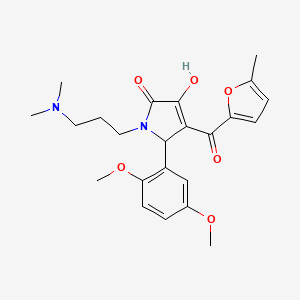
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2632164.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2632168.png)
![[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B2632171.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)
